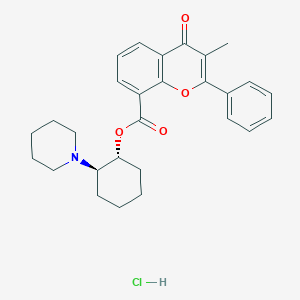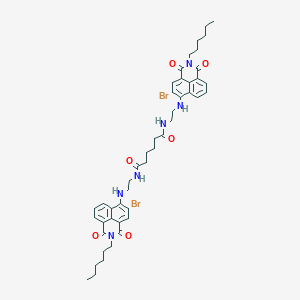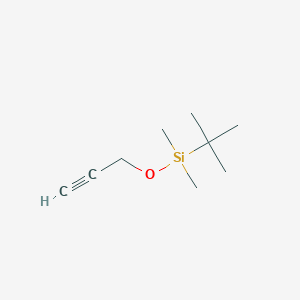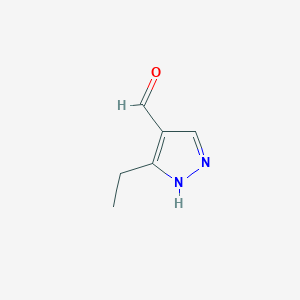
Dcvir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DCVIR, also known as 2-(2,4-dichlorophenyl)-2-(p-chlorophenyl) ethylamine, is a compound that has recently gained attention in the scientific community due to its potential use in various research applications.
作用機序
DCVIR works by inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, behavior, and other physiological functions. By inhibiting the reuptake of serotonin, DCVIR increases the concentration of serotonin in the brain, which can lead to improvements in mood and behavior.
Biochemical and Physiological Effects
DCVIR has been shown to have a number of biochemical and physiological effects, including increased serotonin levels in the brain, improved mood and behavior, and potential cardiovascular effects. However, more research is needed to fully understand the biochemical and physiological effects of DCVIR.
実験室実験の利点と制限
One of the main advantages of DCVIR for lab experiments is its potential use as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression. However, there are also limitations to using DCVIR in lab experiments, including potential toxicity and the need for further research to fully understand its effects.
将来の方向性
There are a number of future directions for research on DCVIR, including further studies on its potential use as an SSRI, its potential effects on the cardiovascular system, and its potential use in other scientific research applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of DCVIR and to determine the optimal dosage and administration methods for different research applications.
Conclusion
DCVIR is a compound that has shown potential for use in various scientific research applications, including neuroscience, pharmacology, and toxicology. While more research is needed to fully understand its effects and potential uses, DCVIR has the potential to contribute to our understanding of the role of serotonin in behavior and mood disorders and to the development of new treatments for depression and other related conditions.
合成法
DCVIR can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylacetonitrile with p-chlorobenzylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization to obtain DCVIR with high purity.
科学的研究の応用
DCVIR has been shown to have potential use in various scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, DCVIR has been used to study the role of serotonin in behavior and mood disorders. In pharmacology, DCVIR has been shown to have potential use as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression. In toxicology, DCVIR has been used to study the effects of serotonin on the cardiovascular system.
特性
CAS番号 |
157306-00-8 |
|---|---|
製品名 |
Dcvir |
分子式 |
C16H25NO8 |
分子量 |
359.37 g/mol |
IUPAC名 |
diethyl 2-[[[(4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]methylidene]propanedioate |
InChI |
InChI=1S/C16H25NO8/c1-5-21-14(19)9(15(20)22-6-2)7-17-13-12-11(10(8-18)23-13)24-16(3,4)25-12/h7,10-13,17-18H,5-6,8H2,1-4H3/t10-,11?,12?,13+/m1/s1 |
InChIキー |
RTBHFFLEWRTMNG-XVSSEFHLSA-N |
異性体SMILES |
CCOC(=O)C(=CN[C@@H]1C2C([C@H](O1)CO)OC(O2)(C)C)C(=O)OCC |
SMILES |
CCOC(=O)C(=CNC1C2C(C(O1)CO)OC(O2)(C)C)C(=O)OCC |
正規SMILES |
CCOC(=O)C(=CNC1C2C(C(O1)CO)OC(O2)(C)C)C(=O)OCC |
同義語 |
DCVIR N-(2,2-diethoxycarbonylvinyl)-2,3-O-isopropylidene-D-ribofuranosylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)

![alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclop](/img/structure/B115054.png)





![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)



